molecular formula C7H3BrF2O B1291445 4-Bromo-2,5-difluorobenzaldehyde CAS No. 357405-75-5

4-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B1291445
CAS No.: 357405-75-5
M. Wt: 221 g/mol
InChI Key: PDRHYPUKWIHZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the bromination of 2,5-difluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

4-Bromo-2,5-difluorobenzaldehyde has the molecular formula C7_7H3_3BrF2_2O. It is recognized for its utility as an intermediate in organic synthesis and its role in developing pharmaceuticals and advanced materials. Its unique structure allows for specific reactivity patterns that are exploited in various scientific applications.

Major Products Formed

Reaction TypeProduct
Oxidation4-Bromo-2,5-difluorobenzoic acid
Reduction4-Bromo-2,5-difluorobenzyl alcohol
SubstitutionVarious substituted benzaldehydes

Scientific Research Applications

  • Organic Synthesis :
    • Intermediate in Chemical Reactions : Used extensively as an intermediate for synthesizing more complex organic molecules. Its electrophilic nature due to the aldehyde group makes it a valuable building block in synthetic organic chemistry.
  • Fluorescent Probes :
    • Biological Applications : Research has shown that this compound can be utilized in developing fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and studying biochemical pathways.
  • Pharmaceutical Development :
    • Drug Synthesis : The compound is explored for its potential use in synthesizing pharmaceutical agents. Its unique substituents can enhance biological activity and selectivity of drug candidates.
  • Material Science :
    • Advanced Materials Production : this compound serves as a precursor for creating advanced polymers and materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The structure-activity relationship was analyzed to optimize the efficacy of these compounds as potential antimicrobial agents.

Case Study 2: Fluorescent Labeling

Research highlighted the use of this compound in synthesizing fluorescent labeling agents that can selectively bind to target biomolecules. These agents have been utilized in live-cell imaging studies to track cellular dynamics.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorobenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine atoms also influence the reactivity of the compound by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 357405-75-5
  • Molecular Formula : C₇H₃BrF₂O
  • Molecular Weight : 220.9989 g/mol
  • Synonyms: 4-Bromo-2,5-difluoro-benzaldehyde; MFCD11847047 .

Synthesis :
4-Bromo-2,5-difluorobenzaldehyde is synthesized via halogen-metal exchange or Grignard reactions. For example, treatment of 1,4-dibromo-2,5-difluorobenzene with n-BuLi at -78°C followed by formylation yields the target compound with 86% efficiency . Alternative routes involve isopropylmagnesium chloride lithium chloride complexes in tetrahydrofuran at low temperatures .

Applications :
This compound is a critical intermediate in medicinal chemistry and materials science. It undergoes reductive amination with amines (e.g., morpholine) using sodium triacetoxyborohydride to produce bioactive morpholine derivatives . Its bromine and fluorine substituents enhance electrophilic reactivity, making it ideal for nucleophilic substitutions and cross-coupling reactions .

Comparison with Structural Isomers

Structural Isomers of Bromo-Difluorobenzaldehydes

The positional isomerism of bromine and fluorine substituents on the benzaldehyde scaffold significantly influences reactivity and applications. Key isomers include:

Compound Name CAS No. Molecular Formula Purity (%) MDL Number Key Applications
This compound 357405-75-5 C₇H₃BrF₂O 97 MFCD11847047 Reductive amination, drug intermediates
2-Bromo-4,5-difluorobenzaldehyde 476620-54-9 C₇H₃BrF₂O 99 MFCD16659662 Heterocyclic synthesis, liquid crystals
4-Bromo-3,5-difluorobenzaldehyde 135564-22-6 C₇H₃BrF₂O 98 MFCD16659085 Not specified (limited data)
3-Bromo-4,5-difluorobenzaldehyde 1143502-70-8 C₇H₃BrF₂O 95 MFCD22056748 Analog synthesis (similarity score: 0.94)
4-Bromo-2,3-difluorobenzaldehyde 644985-24-0 C₇H₃BrF₂O 97 MFCD09258953 Not specified

Reactivity and Electronic Effects

  • This compound : Bromine at the para position relative to the aldehyde group creates a strong electron-withdrawing effect, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., with amines) and Suzuki-Miyaura cross-coupling reactions .
  • 2-Bromo-4,5-difluorobenzaldehyde: Bromine at the ortho position introduces steric hindrance, reducing reactivity in some substitution reactions. However, its electronic profile favors condensation reactions for heterocycle formation (e.g., indoles, quinolines) .
  • 3-Bromo-4,5-difluorobenzaldehyde : Meta-substituted bromine balances electronic and steric effects, making it suitable for regioselective functionalization in complex molecule synthesis .

Physical Properties and Availability

  • Purity : Commercial availability varies, with this compound offered at 97–98% purity (LEAPChem, BLDpharm) , while 2-Bromo-4,5-difluorobenzaldehyde is available at 99% .
  • Synthetic Yield : this compound achieves 86% yield via optimized Grignard reactions, outperforming isomers with lower yields due to challenging regioselectivity .

Biological Activity

4-Bromo-2,5-difluorobenzaldehyde (C7H3BrF2O) is an organic compound featuring a benzaldehyde functional group substituted with bromine and fluorine atoms. Its unique electronic properties, attributed to the halogen substituents, may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C7H3BrF2O
  • Molecular Weight : 221.00 g/mol
  • CAS Number : 357405-75-5

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant biological properties. The presence of halogens can enhance lipophilicity and membrane interaction, potentially leading to antimicrobial and anti-inflammatory effects.

Potential Biological Activities:

  • Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity, suggesting a potential for this compound in developing antibacterial or antifungal agents.
  • Anti-inflammatory Effects : The structural characteristics may allow it to modulate inflammatory pathways, although specific studies are needed to confirm these effects.
  • Neuroprotective Potential : Given the role of similar compounds in neuroprotection, there may be potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of this compound. The following table summarizes the structural similarities with related compounds and their associated activities:

Compound NameMolecular FormulaSimilarity IndexNotable Activity
4-Bromo-2,3-difluorobenzaldehydeC7H3BrF2O0.89Antimicrobial
4-Bromo-3,5-difluorobenzaldehydeC7H3BrF2O0.85Anti-inflammatory
3'-Bromo-4'-fluoroacetophenoneC9H8BrF0.85Neuroprotective
3-Bromo-4,5-difluorobenzaldehydeC7H3BrF2O0.92Anticancer

Case Studies and Research Findings

Research on related compounds provides insights into the potential applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that fluorinated benzaldehyde derivatives exhibited significant antibacterial effects against various strains of bacteria. This suggests that similar modifications in this compound could yield comparable results.
  • Neuroprotective Mechanisms : Research on neuroprotective agents has identified that certain benzaldehyde derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This mechanism might be applicable to this compound due to its structural similarities .
  • Inflammation Modulation : Some studies have indicated that halogenated compounds can inhibit pro-inflammatory cytokines in vitro. Further investigation could elucidate whether this compound possesses similar properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2,5-difluorobenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogen-directed lithiation followed by formylation. Key steps include:

  • Using 1,4-dibromo-2,5-difluorobenzene as a precursor.
  • Adding organometallic reagents (e.g., n-BuLi or iPrMgCl·LiCl complex) at low temperatures (-40°C to -78°C) to generate the aryl lithium intermediate.
  • Quenching with DMF to introduce the aldehyde group .
    • Optimization : Yields vary with conditions:
  • 74% yield using n-BuLi in diethyl ether at -70°C .
  • 86% yield with n-BuLi in THF at -78°C .
  • Lower temperatures and controlled reagent addition minimize side reactions.

Q. How is this compound purified, and what analytical methods confirm its identity?

  • Purification : Column chromatography with EtOAC/hexane (1:7 to 5:95) is standard. Larger-scale production may use continuous flow reactors for consistency .
  • Characterization :

  • 1H NMR (CDCl₃): Peaks at δ 10.28 (aldehyde proton), 7.61 (dd, aromatic), and 7.48 (dd, aromatic) confirm substitution patterns .
  • HPLC/GC : Ensure >95% purity, as per industrial standards .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Consult a physician for ingestion .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight :

  • Bromine acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling).
  • Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce nucleophilic attack at the aldehyde .
    • Case Study : In VHL ligand synthesis, the aldehyde undergoes reductive amination with tert-butyl carbamate to form a key intermediate .

Q. What structural analogs of this compound are used in medicinal chemistry, and how do their bioactivities differ?

  • Analog Comparison :

CompoundBioactivity
4-Bromo-2,5-difluorobenzoic acidModulates dopamine neurotransmission
Ethyl 2-amino-4-bromo-3,5-difluorobenzoateEnzyme modulation (e.g., kinase inhibition)
  • Design Strategy : Replacing the aldehyde with carboxylic acid or ester groups alters target selectivity and solubility .

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

  • Root Cause Analysis :

  • Solvent Effects : THF vs. diethyl ether affects intermediate stability.
  • Temperature Control : Sub-optimal cooling (<-70°C) leads to byproducts.
    • Resolution : Replicate high-yield protocols (e.g., 86% yield with n-BuLi/THF at -78°C) and validate via in situ FTIR monitoring .

Q. What role does this compound play in hypoxia-inducible factor (HIF) stabilizer development?

  • Application : It serves as a precursor for tert-butyl (4-bromo-2,5-difluorobenzyl)carbamate, a key intermediate in VHL E3 ligase inhibitors. These compounds stabilize HIF-1α for cancer therapeutics .
  • Methodology : Reductive amination with NaBH(OAc)₃ under inert atmosphere achieves >90% conversion .

Q. Methodological Considerations

Q. How to troubleshoot low yields in the formylation step of this compound synthesis?

  • Checklist :

Ensure anhydrous conditions to prevent quenching of the aryl lithium intermediate.

Use freshly distilled DMF to avoid side reactions.

Optimize stoichiometry (e.g., 1.1 eq DMF per aryl lithium) .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Tools : DFT calculations (e.g., Gaussian 16) model charge distribution and transition states.
  • Insight : Fluorine’s ortho/para-directing effects dominate, but bromine’s steric bulk may hinder substitution at C4 .

Properties

IUPAC Name

4-bromo-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRHYPUKWIHZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626115
Record name 4-Bromo-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357405-75-5
Record name 4-Bromo-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromo-1,4-difluorobenzene (10.0 g, 36.77 mmol) in diethyl ether (150 mL) at −78° C. was added n-butyl lithium (2.5 M in Hexanes, 14.86 mL, 37.15 mmol) dropwise under nitrogen. The reaction mixture was stirred at −78° C. for 30 min. Dry DMF (3.13 mL, 40.46 mmol) in diethyl ether (10 mL) was added dropwise and reaction was slowly warmed to room temperature over 2 h. The reaction was quenched with aqueous saturated ammonium chloride solution (25 mL) and extracted with diethyl ether. The organic phase was washed with saturated brine solution, dried (Na2SO4), filtered, and concentrated under reduced pressure (Note: Product is highly volatile). The crude product was purified by flash chromatography (SiO2, eluting with 2-20% ethyl acetate in hexanes) to provide the title compound as a pale yellow solid (7.0 g, 86%): 1H NMR (400 MHz, CDCl3): δ 7.50 (dd, J=5.08, 8.92 Hz, 1H), 7.62 (dd, J=5.80, 7.68 Hz, 1H), 10.30 (d, J=2.76 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.86 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (3.6 ml, 7.7 mmol) was added drop wise to a solution of 1,4-dibromo-2,5-difluoro-benzene (2 g, 7.35 mmol) in dry ether at −78° C. under nitrogen atmosphere and the resulting mixture was stirred at −78° C. for 30 minutes. This was followed by the addition of DMF (0.85 ml, 11.03 mmol) in dry THF. The resultant was stirred at room temperature for 1 hour. The reaction was monitored by TLC (5% ethyl acetate in hexane). The reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride. The organic layer was concentrated and purified by column chromatography on silica gel (2% ethyl acetate in hexane) to afford 600 mg of the product (37% yield).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
37%

Synthesis routes and methods III

Procedure details

To 1,4-dibromo-2,5-difluorobenzene (10.28 g, 37.81 mmol) in tetrahydrofuran (80 mL) at −40° C. was isopropylmagnesium chloride lithium chloride complex (29.1 mL, 37.81 mmol) added dropwise. After 1 h at −40° C. was N,N-dimethylformamide (58 mL, 756 mmol) added and the mixture was stirred for 30 minutes at −40° C. NH4Cl (2M, aq, 100 mL) was added and the mixture was extracted with ethyl acetate. The organic phase was dried with MgSO4 and concentrated to give 4-bromo-2,5-difluorobenzaldehyde (6.20 g, 74%) as a solid.
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.95M in hexanes, 10.2 ml)) was added dropwise to a stirred solution of 1,4-dibromo-2,5-difluorobenzene (5 g, 18.4 mmol) in diethyl ether (60 ml) at −70° C. After 1 h, the solution was warmed to 0° C. over 1 h, diluted with water, the layers separated and the ether layer dried over sodium sulphate and evaporated. Purification by column chromatography (Biotage), eluting with 5% ethyl acetate/hexane, gave a yellow oil (1.82 g).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-difluorobenzaldehyde
Reactant of Route 4
4-Bromo-2,5-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.